molecular formula C6H8BrNO B2561309 5-Bromo-3-propan-2-yl-1,2-oxazole CAS No. 1780188-72-8

5-Bromo-3-propan-2-yl-1,2-oxazole

Cat. No. B2561309
CAS RN: 1780188-72-8
M. Wt: 190.04
InChI Key: MSHIAPUUZPAHNK-UHFFFAOYSA-N
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Description

5-Bromo-3-propan-2-yl-1,2-oxazole is a chemical compound with the CAS Number: 1780188-72-8 . It has a molecular weight of 190.04 and is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1,3-oxazoles, such as 5-Bromo-3-propan-2-yl-1,2-oxazole, can be achieved through various methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Another method involves a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-propan-2-yl-1,2-oxazole can be represented by the InChI Code: 1S/C6H8BrNO/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3 .


Chemical Reactions Analysis

5-Bromo-3-propan-2-yl-1,2-oxazole can undergo various chemical reactions. For instance, it can be involved in palladium-catalyzed direct arylation and alkenylation of oxazoles . It can also participate in a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines .


Physical And Chemical Properties Analysis

5-Bromo-3-propan-2-yl-1,2-oxazole is a liquid at room temperature . and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Safety and Hazards

The safety information for 5-Bromo-3-propan-2-yl-1,2-oxazole includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

5-bromo-3-propan-2-yl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHIAPUUZPAHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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